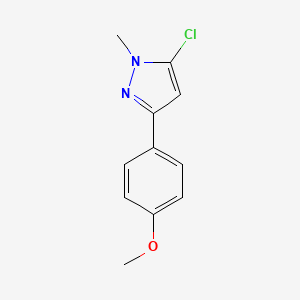
1-(4-Isopropylbenzyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isopropylbenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Isopropylbenzyl)azetidine can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines but has inherent challenges due to the reactivity of the imine and alkene components.
Industrial Production Methods: Industrial production of this compound often involves the use of photochemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as imine protection, cycloaddition, and subsequent deprotection to obtain the desired azetidine derivative.
化学反応の分析
Types of Reactions: 1-(4-Isopropylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azetidines or ring-opened products.
科学的研究の応用
1-(4-Isopropylbenzyl)azetidine has diverse applications in scientific research:
作用機序
The mechanism of action of 1-(4-Isopropylbenzyl)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and nitrogen atom contribute to its reactivity, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions, enhancing its utility in catalysis and other applications .
類似化合物との比較
1-(4-Isopropylbenzyl)azetidine can be compared with other azetidine derivatives and similar nitrogen-containing heterocycles:
Azetidine: The parent compound with a simple four-membered ring.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique steric and electronic properties, making it valuable in specialized applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and beyond.
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC名 |
1-[(4-propan-2-ylphenyl)methyl]azetidine |
InChI |
InChI=1S/C13H19N/c1-11(2)13-6-4-12(5-7-13)10-14-8-3-9-14/h4-7,11H,3,8-10H2,1-2H3 |
InChIキー |
RRVGVQCJLPPPMM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)CN2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


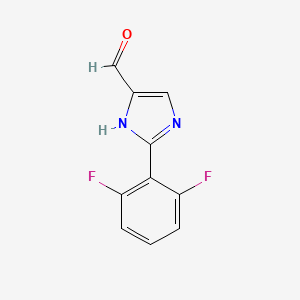
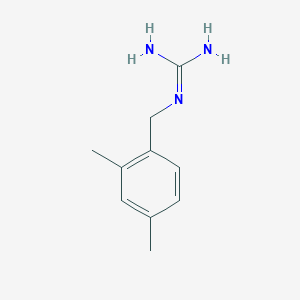

![2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene](/img/structure/B13686497.png)
![7-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13686499.png)
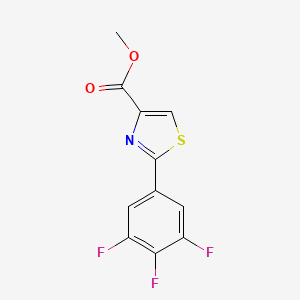

![2-Methyl-3-[(phenylthio)methyl]pyridine](/img/structure/B13686515.png)
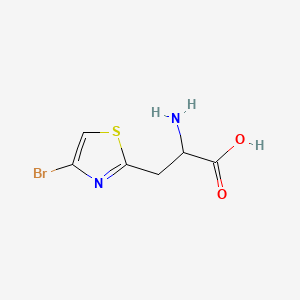
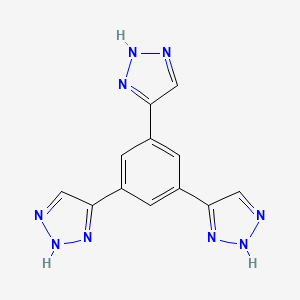

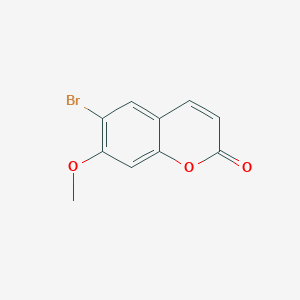
![Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13686542.png)
